molecular formula C15H23NO3 B3025736 1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol

1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol

Cat. No.: B3025736
M. Wt: 272.39 g/mol
InChI Key: CEMAWMOMDPGJMB-JLTHDCAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxprenolol-d7 involves the incorporation of deuterium atoms into the oxprenolol molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

Industrial Production Methods: Industrial production of Oxprenolol-d7 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Oxprenolol-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of oxprenolol ketone .

Scientific Research Applications

Oxprenolol-d7 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and quantification in various studies. Some key applications include:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of Oxprenolol-d7: Oxprenolol-d7 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .

Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/i2D3,3D3,12D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMAWMOMDPGJMB-JLTHDCAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol
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1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol
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1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol
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1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol
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1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol
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1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol

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